Xanthohumol is a natural product belonging to the class of prenylated chalcones. It is primarily found in the lupulin glands of the female inflorescences of the hop plant (Humulus lupulus L.). [, , , ] This plant is widely known for its use in beer brewing, where xanthohumol contributes to the bitter taste. [, ] Besides its role in brewing, xanthohumol has garnered significant attention from the scientific community due to its broad spectrum of potential pharmacological activities. [, , , , , , , , , , , ] These activities suggest its potential application in various fields, including cancer prevention, anti-inflammatory treatments, and combating chronic diseases. [, , , , , , , , , ]
Xanthohumol is primarily sourced from the flowers of the hop plant. It is classified under the following categories:
The synthesis of xanthohumol can be approached through various methods, including extraction from natural sources and synthetic pathways.
Xanthohumol has a complex molecular structure characterized by:
Xanthohumol undergoes several chemical reactions, particularly in metabolic processes:
Xanthohumol exhibits its pharmacological effects through various mechanisms:
Studies have shown that xanthohumol induces apoptosis in cancer cell lines (e.g., HeLa cells) at low concentrations (IC50 = 1.4 μM), highlighting its potential as an anticancer agent .
Xanthohumol possesses distinct physical and chemical properties:
Xanthohumol has diverse applications across several fields:
Ongoing research focuses on enhancing biosynthetic pathways for increased yield, understanding its metabolic products' roles, and exploring additional therapeutic applications related to cardiovascular health and metabolic disorders.
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